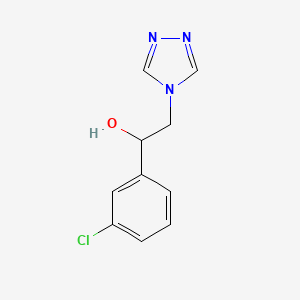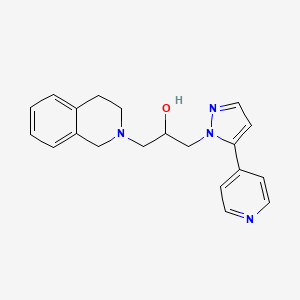
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that has been developed for its potential use as a drug, specifically for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 4 and 6, which are critical for the progression of the cell cycle. By inhibiting these enzymes, the compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol have been studied extensively. The compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol in lab experiments is its high selectivity for cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol. One direction is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Another direction is the development of new drug formulations that improve the solubility and bioavailability of the compound. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the reaction of 2-pyridin-3-ylimidazole with morpholine in the presence of a catalyst. The resulting product is then reacted with 3-chloropropan-1-ol to produce the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol has been used in various scientific research applications. It has been studied for its potential use as a drug for the treatment of cancer, specifically for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(11-18-6-8-21-9-7-18)12-19-5-4-17-15(19)13-2-1-3-16-10-13/h1-5,10,14,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLMWZLINCXHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=CN=C2C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)
![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

